2-Methyl-6-phenylquinoline-3-carboxylic acid
Beschreibung
Structure
3D Structure
Eigenschaften
Molekularformel |
C17H13NO2 |
|---|---|
Molekulargewicht |
263.29 g/mol |
IUPAC-Name |
2-methyl-6-phenylquinoline-3-carboxylic acid |
InChI |
InChI=1S/C17H13NO2/c1-11-15(17(19)20)10-14-9-13(7-8-16(14)18-11)12-5-3-2-4-6-12/h2-10H,1H3,(H,19,20) |
InChI-Schlüssel |
FBSQRIXNJVUFQY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C2C=C(C=CC2=N1)C3=CC=CC=C3)C(=O)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Reaction Mechanism
-
Cleavage of 5-phenylisatin to form the calcium salt of 5-phenylisatic acid in the presence of calcium hydroxide.
-
Condensation with chloroacetone at 80–90°C for 4–5 hours, yielding 6-phenyl-3-hydroxy-2-methylquinoline-4-carboxylic acid.
-
Decarboxylation via heating in nitrobenzene to remove CO₂, producing 3-hydroxy-2-methyl-6-phenylquinoline.
Key Parameters
| Parameter | Value/Description |
|---|---|
| Solvent | Dioxane/ethanol mixture |
| Base | Calcium hydroxide (milk of lime) |
| Temperature | 80–90°C |
| Reaction Time | 5 hours |
| Yield | 92% (after purification) |
Purification : The crude product is dissolved in sodium carbonate solution, filtered, and reprecipitated with hydrochloric acid.
Cyclization of Substituted Anilines with Ethyl Acetoacetate
A scalable route involves cyclizing substituted anilines with ethyl acetoacetate. Adapted from procedures for analogous quinolines, this method proceeds as follows:
Synthetic Pathway
-
Suzuki Coupling : 3-Bromobenzaldehyde reacts with phenylboronic acid to introduce the phenyl group.
-
Reduction : Zinc dust reduces the nitro group to an amine, yielding substituted o-aminobenzaldehyde.
-
Cyclization : The amine reacts with ethyl acetoacetate in the presence of p-toluenesulfonic acid at 100°C.
-
Hydrolysis : The ester intermediate is hydrolyzed with 5% NaOH to the carboxylic acid.
Optimization Insights
Comparative Analysis of Methods
| Method | Yield (%) | Scalability | Complexity | Key Advantage |
|---|---|---|---|---|
| 5-Phenylisatin Condensation | 92 | High | Moderate | High purity, fewer steps |
| Aniline Cyclization | 65–78 | Moderate | High | Modular substrate variation |
| Halogen-Acetone Approach | 85–90* | Industrial | Low | Short reaction time |
*Estimated from analogous syntheses.
Industrial and Laboratory Considerations
Scalability
Analyse Chemischer Reaktionen
Arten von Reaktionen: 2-Methyl-6-Phenylchinolin-3-carbonsäure kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Chinolin-3-carbonsäurederivate zu bilden.
Reduktion: Reduktionsreaktionen können die Carbonsäuregruppe in einen Alkohol oder ein Aldehyd umwandeln.
Substitution: Elektrophile Substitutionsreaktionen können verschiedene funktionelle Gruppen in den Chinolinring einführen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) werden oft verwendet.
Substitution: Reagenzien wie Halogene (Cl2, Br2) und Nitriermittel (HNO3) werden unter sauren oder basischen Bedingungen verwendet.
Hauptprodukte: Die aus diesen Reaktionen entstehenden Hauptprodukte hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation Chinolin-3-carbonsäure ergeben, während die Reduktion Chinolin-3-methanol erzeugen kann .
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
The compound is characterized by a quinoline ring system with a carboxylic acid functional group, featuring a methyl group and a phenyl group that influence its reactivity and biological activity. Its molecular formula is with a molecular weight of approximately 263.29 g/mol. The unique arrangement of functional groups in 2-Methyl-6-phenylquinoline-3-carboxylic acid contributes to its diverse applications.
Pharmaceutical Applications
1. Anticancer Activity:
Research indicates that quinoline derivatives, including this compound, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit multidrug resistance protein 2 (MRP2), which is crucial in cancer treatment as it affects drug efficacy. For instance, novel quinoline analogs have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, demonstrating promising results in inhibiting cancer cell proliferation .
2. Antibacterial Properties:
The antibacterial activity of quinoline derivatives has also been explored extensively. Compounds similar to this compound have shown effectiveness against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The structural modifications in these compounds can enhance their antibacterial potency, making them potential candidates for developing new antibiotics .
3. P-Glycoprotein Inhibition:
Recent studies have focused on the role of quinoline derivatives as P-glycoprotein inhibitors. These compounds can potentially reverse drug resistance in cancer therapies by inhibiting the efflux of chemotherapeutic agents from cancer cells . The ability of this compound to interact with P-glycoprotein suggests its utility in enhancing the effectiveness of existing cancer treatments.
Case Studies and Research Findings
Several studies have documented the efficacy of this compound and related compounds:
- Cytotoxicity Evaluation: A study evaluated various quinoline derivatives' cytotoxicity against ovarian carcinoma cell lines, revealing that specific structural features significantly influence their effectiveness as MRP inhibitors .
- Antibacterial Screening: Another investigation assessed the antibacterial properties of synthesized quinolone derivatives against multiple strains, demonstrating that certain modifications enhanced their activity against resistant bacterial strains .
These findings underscore the compound's potential across multiple therapeutic areas.
Wirkmechanismus
The mechanism of action of 2-Methyl-6-phenylquinoline-3-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes and receptors, to exert its effects. The exact pathways involved can vary, but they often include inhibition or activation of specific biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Key Observations :
- Substituent Effects: The presence of halogens (Cl, Br, F) at position 6 increases molecular weight and may enhance bioactivity via electronic effects. For example, 6-chloro derivatives (e.g., 312758-85-3) are ~34 g/mol heavier than the non-halogenated target compound .
- Phenyl Group Positioning: The phenyl group at position 6 in the target compound contrasts with analogs like 6-bromo-3-methyl-2-phenylquinoline-4-carboxylic acid, where the phenyl is at position 2. This positional variance likely alters steric interactions in biological targets .
Neurokinin-3 Receptor Antagonism
- Chloro Derivatives: 6-Chloro-2-methylquinoline-3-carboxylic acid (92513-40-1) may mimic the target compound’s interactions but with enhanced electrophilicity due to the Cl substituent .
Kinase Inhibition
Solubility and Stability Trends
- Trifluoromethyl Derivatives: Compounds like 2-methoxy-6-(trifluoromethyl)quinoline-3-carboxylic acid (2137551-53-0) exhibit reduced solubility compared to the target compound due to the hydrophobic CF₃ group .
- Hydroxyquinoline Analogs: 6-Hydroxyquinoline-3-carboxylic acid (6972-86-7) shows higher aqueous solubility than the target compound, attributed to the polar hydroxyl group .
Biologische Aktivität
2-Methyl-6-phenylquinoline-3-carboxylic acid is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials based on recent research findings.
The chemical structure of this compound can be described as follows:
| Property | Details |
|---|---|
| CAS Number | 92513-33-2 |
| Molecular Formula | C15H13NO2 |
| Molecular Weight | 239.27 g/mol |
| IUPAC Name | This compound |
| Melting Point | Not specified in available literature |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, suggesting that structural modifications enhance its antibacterial activity .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated that derivatives of quinoline compounds, including this compound, showed cytotoxic effects against human cancer cell lines. Specifically, it has been reported that certain analogs exhibit mechanisms similar to tubulin-binding drugs, indicating potential as antimitotic agents .
The mechanism by which this compound exerts its biological effects involves interaction with various molecular targets. The compound's ability to inhibit P-glycoprotein (P-gp) efflux in multidrug-resistant cells has been documented, suggesting a pathway for overcoming drug resistance in cancer therapy . Additionally, the structural features of the compound play a crucial role in its binding affinity to specific enzymes and receptors .
Case Studies
- Antimicrobial Efficacy : A comparative study evaluated the antibacterial activity of several quinoline derivatives, including this compound. Results indicated that modifications at the ortho-position significantly influenced activity against E. coli and S. aureus, with some derivatives showing enhanced potency compared to traditional antibiotics .
- Cytotoxicity Assessment : The cytotoxic effects of this compound were assessed using the MTT assay on mouse macrophage cell lines (RAW 264.7). The findings revealed low cytotoxicity levels, suggesting a favorable safety profile for further development as an antibacterial agent .
Q & A
Q. What are the optimal synthetic routes for 2-methyl-6-phenylquinoline-3-carboxylic acid, and how can reaction conditions be tailored to improve yield?
The synthesis of quinoline-3-carboxylic acid derivatives often employs Vilsmeier-Haack-type reagents (e.g., MSCL-DMF/DMAC) to introduce formyl or acetyl groups at the C3 position of the quinoline core. For example, 2-chloro-3-formyl quinolines can be synthesized via cyclization of substituted anilines with β-chloro-vinyl aldehydes under controlled temperatures (60–80°C). Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 substrate-to-reagent) and inert atmospheres to minimize side reactions like over-halogenation . Post-synthetic hydrolysis of ester intermediates (e.g., methyl or ethyl esters) using NaOH/EtOH (reflux, 4–6 hours) is critical for generating the carboxylic acid moiety .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
X-ray crystallography is the gold standard for unambiguous structural confirmation. For instance, methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate (a related compound) was characterized via single-crystal diffraction, revealing a planar quinoline ring with a dihedral angle of 85.2° between the phenyl and quinoline planes . Complementary techniques include:
- ¹H/¹³C NMR : Key signals include the carboxylic proton (δ ~12–14 ppm, broad) and methyl groups (δ ~2.5 ppm).
- IR Spectroscopy : Stretching vibrations for C=O (carboxylic acid: ~1680–1720 cm⁻¹) and aromatic C-H (~3050 cm⁻¹) .
Q. What are the recommended storage conditions to ensure the compound’s stability?
Store in airtight containers under inert gas (argon or nitrogen) at 2–8°C. Avoid exposure to moisture, as hydrolysis of the carboxylic acid group can occur. Stability tests indicate no degradation under dry conditions for ≥12 months .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
Discrepancies in antimicrobial or pharmacological activity often arise from variations in assay conditions. For example:
- Antimicrobial assays : Use standardized inoculum sizes (e.g., 1×10⁶ CFU/mL) and solvent controls (DMSO ≤1% v/v) to avoid false positives/negatives. A study on ethyl 2-oxo-2H-selenopyrano[2,3-b]quinoline-3-carboxylates showed MIC values of 8–32 µg/mL against S. aureus, but results varied with agar dilution vs. broth microdilution methods .
- Pharmacokinetics : Differences in metabolic stability (e.g., CYP450 interactions) can be addressed using liver microsome assays (e.g., human/rat, 37°C, NADPH cofactor) to quantify half-life (t₁/₂) and intrinsic clearance .
Q. What mechanistic insights support the compound’s potential as a PI3Kδ inhibitor?
Quinoline-3-carboxylic acids exhibit PI3Kδ inhibition via binding to the ATP pocket. Structural analogs like AMG319 (a quinoline derivative) showed IC₅₀ values of 0.3 nM against PI3Kδ in enzyme assays. Key interactions include:
- Hydrogen bonding between the carboxylic acid and Lys778.
- Hydrophobic interactions of the phenyl group with Val827.
Docking studies (e.g., Glide SP mode) and mutagenesis assays (e.g., Lys779Ala) validate these interactions .
Q. How can structure-activity relationships (SARs) be explored for optimizing pharmacological activity?
Systematic SAR studies involve:
- Substitution at C6 : Electron-withdrawing groups (e.g., -CF₃, -F) enhance metabolic stability. For example, 6-fluoro-3-methyl-2-(4-phenylphenyl)quinoline-4-carboxylic acid showed a 3-fold increase in plasma stability compared to non-fluorinated analogs .
- Carboxylic acid bioisosteres : Replacing -COOH with tetrazole or acyl sulfonamide groups improves membrane permeability (e.g., PAMPA assay logPe > −5.0) .
Q. What analytical strategies address spectral data contradictions from different synthetic routes?
Contradictions in NMR or mass spectra may arise from residual solvents, tautomerism, or polymorphic forms. Mitigation strategies include:
- HPLC-PDA purity checks : Ensure ≥95% purity (C18 column, acetonitrile/water gradient).
- Dynamic NMR : Resolve tautomerism by variable-temperature experiments (e.g., 25–80°C).
- Powder XRD : Identify polymorphs, as seen in methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate (monoclinic vs. triclinic forms) .
Methodological Tables
Q. Table 1. Key Physicochemical Properties
| Property | Value/Description | Reference |
|---|---|---|
| Melting Point | 250°C (dec.) | [3] |
| Solubility (DMSO) | ≥10 mg/mL | [12] |
| LogP (Predicted) | 3.2 ± 0.4 (ChemAxon) | [18] |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
